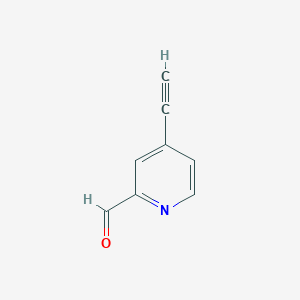
4-Ethynylpyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethynyl group at the fourth position and an aldehyde group at the second position of the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed:
Oxidation: 4-Ethynylpyridine-2-carboxylic acid.
Reduction: 4-Ethynylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethynylpyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biochemical probes and sensors due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Ethynylpyridine-2-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethynyl group can participate in click chemistry, a powerful tool for bioconjugation and the development of new materials. The compound’s ability to coordinate with metal ions also plays a crucial role in its reactivity and applications.
Comparación Con Compuestos Similares
Pyridine-2-carbaldehyde: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
4-Methylpyridine-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, which affects its reactivity and applications.
4-Ethynylpyridine: Lacks the aldehyde group, limiting its use in reactions that require this functional group.
Uniqueness: 4-Ethynylpyridine-2-carbaldehyde is unique due to the presence of both an ethynyl and an aldehyde group on the pyridine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both academic and industrial research.
Propiedades
Número CAS |
1196153-40-8 |
|---|---|
Fórmula molecular |
C8H5NO |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
4-ethynylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-7-3-4-9-8(5-7)6-10/h1,3-6H |
Clave InChI |
JZXMFQRDHALHMN-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=NC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
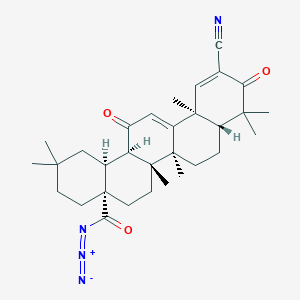
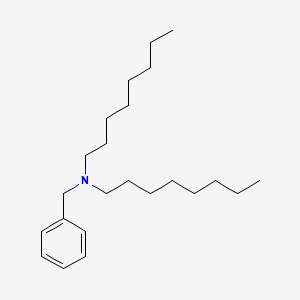

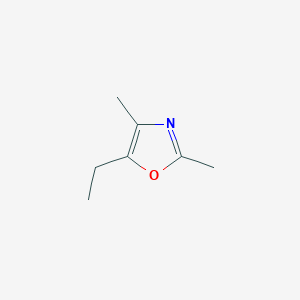
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
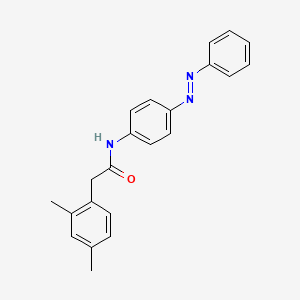
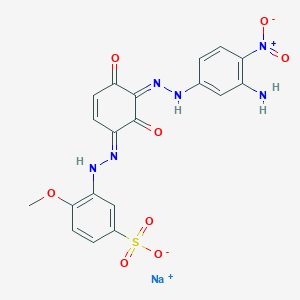
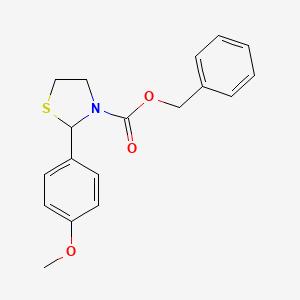
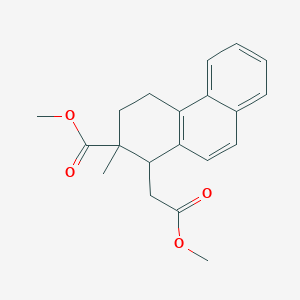
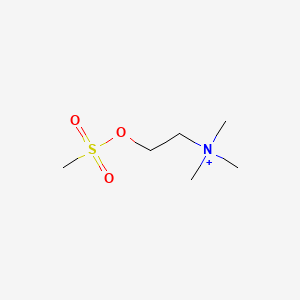
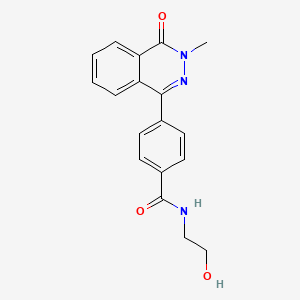
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
